

Spectroscopic Data and Analysis of 3-(3-Chlorophenoxy)propylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

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Introduction

3-(3-Chlorophenoxy)propylamine is a chemical compound of interest in pharmaceutical research and drug development. Its structural elucidation and characterization are fundamental for understanding its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-(3-Chlorophenoxy)propylamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also presented, along with a visual workflow for spectroscopic analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(3-Chlorophenoxy)propylamine**, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds.

Table 1: Predicted ^1H NMR Data for **3-(3-Chlorophenoxy)propylamine**

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~6.90	d	1H	Ar-H
~6.85	s	1H	Ar-H
~6.75	d	1H	Ar-H
~4.00	t	2H	O-CH ₂
~2.85	t	2H	CH ₂ -N
~1.95	p	2H	CH ₂ -CH ₂ -CH ₂
~1.50 (broad)	s	2H	NH ₂

Table 2: Predicted ¹³C NMR Data for **3-(3-Chlorophenoxy)propylamine**Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~159.0	Ar-C-O
~135.0	Ar-C-Cl
~130.0	Ar-CH
~121.0	Ar-CH
~115.0	Ar-CH
~113.0	Ar-CH
~66.0	O-CH ₂
~40.0	CH ₂ -N
~31.0	CH ₂ -CH ₂ -CH ₂

Table 3: Predicted IR Absorption Bands for **3-(3-Chlorophenoxy)propylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium, Broad	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600-1580	Strong	N-H bend (scissoring)
1590, 1480	Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O-C stretch (asymmetric)
1050-1000	Strong	Aryl-O-C stretch (symmetric)
800-750	Strong	C-Cl stretch
780-690	Strong	Aromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-(3-Chlorophenoxy)propylamine**

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
185/187	Moderate	[M] ⁺ (Molecular ion, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl)
128/130	High	[M - C ₃ H ₇ N] ⁺ (Loss of propylamine side chain)
99	Moderate	[C ₄ H ₅ ClO] ⁺
56	High	[C ₃ H ₆ N] ⁺
30	Very High	[CH ₄ N] ⁺ (Base peak)

Experimental Protocols

The following are detailed, generic methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **3-(3-Chlorophenoxy)propylamine** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[\[1\]](#) For ^{13}C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[\[1\]](#)
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.[\[2\]](#)
 - Acquire the spectrum using a standard pulse sequence.
 - Set the number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[2\]](#)
 - Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[\[2\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[2\]](#)

- Perform baseline correction.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: The sample can be analyzed as a neat liquid if it is an oil, or as a thin film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared as a KBr pellet or as a mull in an oil like Nujol.[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or salt plates).
 - Place the prepared sample in the spectrometer's sample compartment.
 - Record the sample spectrum. The instrument software will automatically subtract the background spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with known vibrational frequencies of functional groups to confirm the presence of amine, aromatic, ether, and chloro- functionalities.

Mass Spectrometry (MS)

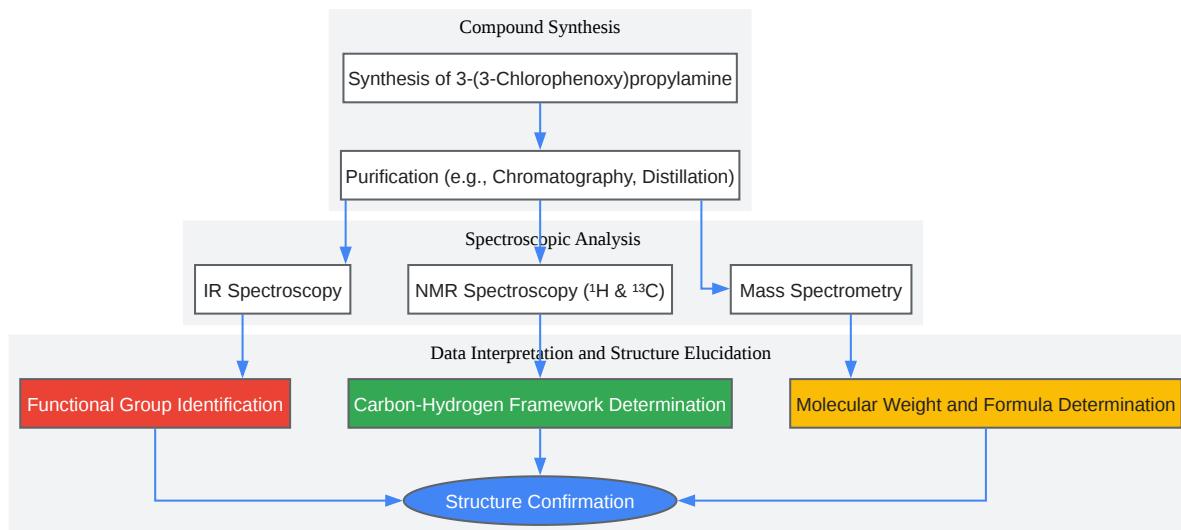
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct insertion probe.[4]
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small organic molecules that provides detailed fragmentation patterns.[5][6]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]
- Detection: The separated ions are detected, and their abundance is recorded.[4]
- Data Analysis:
 - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
 - Identify the molecular ion peak to confirm the molecular weight of the compound. The presence of a peak at $M+2$ with an intensity of about one-third of the molecular ion is characteristic of a molecule containing one chlorine atom.
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized compound like **3-(3-Chlorophenoxy)propylamine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-(3-Chlorophenoxy)propylamine**.

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